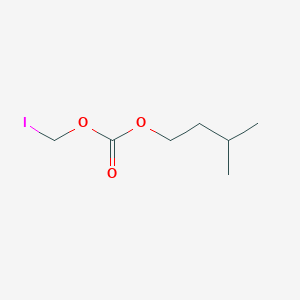

Iodomethyl 3-methylbutyl carbonate

Description

Iodomethyl 3-methylbutyl carbonate is an organoiodine compound belonging to the class of alkyl carbonates. Its structure comprises a carbonate functional group (-O-(C=O)-O-) linking an iodomethyl (CH₂I) moiety and a 3-methylbutyl (isoamyl, C₅H₁₁O) chain. This compound is primarily utilized in organic synthesis as an intermediate for introducing iodine-containing groups or as a specialty solvent in niche industrial applications. Its reactivity is influenced by the electron-withdrawing iodine atom, which enhances the electrophilicity of adjacent functional groups, making it valuable in alkylation or cross-coupling reactions.

Properties

CAS No. |

89838-67-5 |

|---|---|

Molecular Formula |

C7H13IO3 |

Molecular Weight |

272.08 g/mol |

IUPAC Name |

iodomethyl 3-methylbutyl carbonate |

InChI |

InChI=1S/C7H13IO3/c1-6(2)3-4-10-7(9)11-5-8/h6H,3-5H2,1-2H3 |

InChI Key |

KTHUFQWZXZXUPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)OCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

Methyl Iodide (Iodomethane, CH₃I)

- CAS : 74-88-4

- Functional Group : Alkyl iodide.

- Properties : Volatile liquid (bp 42.5°C), high density (2.28 g/cm³), and potent alkylating agent.

- Applications : Methylation reactions in pharmaceuticals and agrochemicals.

- Comparison : Unlike this compound, methyl iodide lacks the carbonate group, making it more volatile but less thermally stable. The carbonate group in the target compound may reduce direct toxicity by slowing iodine release .

3-Methylbutyl Octanoate (Isoamyl Octanoate) Mentioned in: Volatile compound studies Functional Group: Ester (-COO-). Properties: Fruity odor, used as a flavoring agent. Comparison: The carbonate group in this compound confers higher polarity and reactivity compared to esters. Carbonates are more prone to hydrolysis under acidic/basic conditions, whereas esters like isoamyl octanoate are more stable .

Methyl Isobutyl Carbinol (4-Methyl-2-pentanol) CAS: 108-11-2 Functional Group: Alcohol (-OH). Properties: High boiling point (131°C), solvent in coatings and resins. Comparison: The absence of iodine and carbonate groups limits its utility in halogenation reactions. However, its alcohol group offers hydrogen-bonding capability, unlike the target compound .

Physical and Chemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility | Reactivity Profile |

|---|---|---|---|---|

| This compound* | ~150–180 (est.) | ~1.5–1.7 (est.) | Low in water | Hydrolysis-sensitive, alkylating agent |

| Methyl iodide | 42.5 | 2.28 | Slightly soluble | Highly reactive, volatile alkylator |

| 3-Methylbutyl octanoate | 245 | 0.86 | Insoluble | Stable, flavorant |

| Methyl isobutyl carbinol | 131 | 0.81 | Miscible in organics | Hydrogen-bond donor, oxidizable |

*Estimated values based on structural analogs.

Key Differences :

- Volatility: Methyl iodide > Methyl isobutyl carbinol > this compound > 3-Methylbutyl octanoate.

- Functional Group Stability: Esters (octanoate) > Carbonates > Alcohols > Alkyl iodides.

Toxicity and Environmental Impact

- This compound: Likely less acutely toxic than methyl iodide due to slower iodine release. However, carbonate hydrolysis may yield iodomethanol, requiring careful handling .

- Methyl iodide: Recognized carcinogen; regulated under EPA guidelines .

- 3-Methylbutyl octanoate: Low toxicity, biodegradable via microbial action (e.g., fungal degradation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.